benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses a complex molecular architecture characterized by a six-membered piperidine ring bearing multiple substituents with defined stereochemical relationships. The compound's International Union of Pure and Applied Chemistry nomenclature specifically designates the absolute configuration at the C3 and C4 positions as S and S respectively, indicating the precise three-dimensional arrangement of substituents around these chiral centers. The molecular structure incorporates a benzyl carbamate protecting group at the nitrogen atom, a fluorine substituent at the C3 position, and both a hydroxyl group and methyl group at the C4 position, creating a quaternary carbon center. The stereochemical designation (3S,4S) reflects the spatial arrangement where both the fluorine atom and the hydroxymethyl group adopt specific orientations relative to the piperidine ring plane.
The compound's molecular formula has been identified as C14H18FNO3, with a molecular weight of 267.30 grams per mole, placing it within the range of small molecule pharmaceutical intermediates. The presence of the benzyl carbamate functionality serves multiple synthetic purposes, including protection of the nitrogen center during chemical transformations and providing a handle for further synthetic elaboration. The structural complexity is further enhanced by the presence of the quaternary carbon at the C4 position, which introduces additional steric constraints and influences the overall conformational behavior of the molecule. Recent crystallographic studies have confirmed the stereochemical assignments and provided detailed insight into the bond lengths and angles within the piperidine ring system.
The compound exhibits characteristic spectroscopic properties that facilitate its identification and characterization. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the fluorine substituent, typically appearing in the range characteristic of aliphatic carbon-fluorine bonds. The benzyl protecting group displays characteristic aromatic signals, while the piperidine ring protons show coupling patterns consistent with the assigned stereochemistry. Infrared spectroscopy confirms the presence of the hydroxyl group through characteristic O-H stretching frequencies, while the carbamate carbonyl appears at typical frequencies for this functional group class.
Historical Context in Fluorinated Piperidine Chemistry
The development of fluorinated piperidine chemistry has undergone remarkable evolution over the past several decades, with this compound representing a sophisticated example of current synthetic capabilities. The historical trajectory of this field began with early recognition that fluorine incorporation into nitrogen-containing heterocycles could dramatically alter pharmacological properties, leading to intensive research efforts aimed at developing practical synthetic methodologies. Initial approaches to fluorinated piperidines relied heavily on electrophilic fluorination reactions, which often suffered from poor regioselectivity and harsh reaction conditions that limited their synthetic utility. The breakthrough came with the development of metal-catalyzed hydrogenation protocols that enabled the direct conversion of fluorinated pyridine precursors to the corresponding saturated piperidine derivatives.
Pioneering work by Glorius and coworkers established the foundation for modern fluorinated piperidine synthesis through their development of rhodium-catalyzed dearomatization-hydrogenation processes. This methodology enabled the formation of all-cis-(multi)fluorinated piperidines from readily available fluoropyridine starting materials, achieving excellent diastereoselectivity through careful control of reaction conditions and catalyst selection. The approach represented a paradigm shift from traditional stepwise synthetic strategies to more convergent processes that could install multiple stereocenters in a single transformation. Subsequently, palladium-catalyzed hydrogenation methods were developed that offered complementary reactivity profiles and expanded the scope of accessible fluorinated piperidine structures.
The historical development has been marked by increasing sophistication in understanding the conformational preferences of fluorinated piperidines, particularly the strong tendency for fluorine atoms to adopt axial orientations in six-membered ring systems. This phenomenon, initially observed through nuclear magnetic resonance studies, has been rationalized through computational investigations that highlight the importance of charge-dipole interactions and hyperconjugation effects. The recognition of these fundamental conformational preferences has informed synthetic design strategies and provided insight into the structure-activity relationships observed in fluorinated pharmaceutical compounds. Modern synthetic approaches now routinely incorporate these conformational considerations into the design of target molecules and synthetic routes.
Significance of Stereochemical Configuration in Bioactive Molecules
The stereochemical configuration of this compound exemplifies the critical importance of three-dimensional molecular architecture in determining biological activity and pharmacological properties. The specific (3S,4S) configuration creates a distinct spatial arrangement of functional groups that can dramatically influence molecular recognition events with biological targets. Research has demonstrated that even subtle changes in stereochemical configuration can result in profound differences in binding affinity, selectivity, and ultimately therapeutic efficacy. The presence of multiple chiral centers in this compound creates numerous possible stereoisomers, each potentially exhibiting unique biological profiles.
The significance of the (3S,4S) configuration becomes particularly apparent when considering the conformational behavior of the piperidine ring system. Computational and experimental studies have revealed that fluorinated piperidines exhibit strong preferences for specific conformational arrangements, with fluorine atoms typically adopting axial orientations due to favorable electrostatic interactions. In the case of this compound, the stereochemical configuration positions the fluorine atom and hydroxyl group in a specific spatial relationship that influences both the molecular conformation and the presentation of binding epitopes to biological targets. This three-dimensional organization is crucial for optimizing intermolecular interactions such as hydrogen bonding, hydrophobic contacts, and electrostatic interactions.
Structure-activity relationship studies in related piperidine-based compounds have consistently demonstrated the critical role of stereochemistry in determining pharmacological properties. Research examining piperidine-based monoamine transporter inhibitors has shown that different stereoisomers can exhibit dramatically different selectivity profiles across various neurotransmitter transporters. For example, studies have revealed that (-)-cis analogues typically exhibit dopamine transporter/norepinephrine transporter selectivity, while (-)-trans and (+)-cis isomers show serotonin transporter or serotonin transporter/norepinephrine transporter selectivity. These findings underscore the importance of precise stereochemical control in the synthesis of bioactive compounds and highlight the need for stereoselective synthetic methodologies.
The table below summarizes key structural parameters and their influence on biological activity:
| Structural Parameter | Configuration | Biological Impact |
|---|---|---|
| C3 Stereochemistry | S | Determines fluorine orientation and receptor binding |
| C4 Stereochemistry | S | Influences hydroxyl group positioning and hydrogen bonding |
| Fluorine Position | Axial (preferred) | Enhanced metabolic stability and altered binding kinetics |
| Quaternary Carbon | C4 position | Restricted conformational flexibility and enhanced selectivity |
| Ring Conformation | Chair (preferred) | Optimized spatial arrangement for target recognition |
The stereochemical configuration also plays a crucial role in determining the metabolic stability and pharmacokinetic properties of fluorinated compounds. The specific positioning of the fluorine atom can influence the susceptibility to various metabolic enzymes, potentially leading to enhanced half-life and improved oral bioavailability. Additionally, the three-dimensional arrangement of functional groups affects molecular properties such as lipophilicity, polar surface area, and membrane permeability, all of which are critical factors in drug development. Understanding these relationships has enabled medicinal chemists to design compounds with optimized pharmacological profiles through rational manipulation of stereochemical features.
Properties
IUPAC Name |
benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHPCHKVLAYMAK-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with 1-benzyl-5-hydroxypiperidine-3-carboxylic acid or related piperidine intermediates with protected nitrogen.
- Protection of the nitrogen is achieved by benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane), yielding benzyl carbamate derivatives.
- The hydroxy groups on the piperidine ring may be introduced or protected as sulfonate esters (e.g., methanesulfonates) to facilitate substitution reactions.
Fluorination Step
- Fluorination at the 3-position is performed on suitably activated intermediates, often involving mesylate leaving groups or other good leaving groups on the ring.
- The fluorination reagents and conditions are chosen to favor substitution with retention or inversion of stereochemistry depending on the desired isomer.
- A mixture of cis and trans isomers can be formed, which are then separated chromatographically or by crystallization.
Hydroxylation and Methylation at the 4-Position
- Hydroxylation at the 4-position is introduced either by direct oxidation or by nucleophilic substitution on activated intermediates.
- Methylation at the 4-position can be achieved by alkylation reactions using methylating agents under controlled conditions.
- The stereochemistry at the 4-position is controlled through the choice of reagents and reaction conditions, often leveraging neighboring group participation or chiral auxiliaries.
Reduction and Purification
- Reduction steps, such as using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), are employed to reduce intermediates to the desired alcohols or amines while preserving stereochemistry.
- Reaction conditions for reductions typically involve low temperatures (0–20 °C) and inert atmospheres, followed by careful quenching and workup.
- Purification is performed by column chromatography using solvent systems like dichloromethane/methanol mixtures or recrystallization from ethyl acetate to isolate pure stereoisomers.
Representative Experimental Data and Reaction Conditions
Analytical and Characterization Data
- NMR Spectroscopy: 1H NMR confirms the stereochemistry and purity, with characteristic multiplets for benzyl protons and piperidine ring hydrogens.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate.
- Chromatography: Purification by silica gel column chromatography using dichloromethane/methanol gradients is standard.
- Melting Point: Recrystallized compounds show sharp melting points indicative of high purity.
Summary and Research Findings
- The preparation of this compound involves a carefully controlled sequence of protection, fluorination, hydroxylation, and reduction steps.
- Lithium aluminium hydride reductions and benzyl carbamate protections are key transformations in the synthetic route.
- Fluorination is performed on activated intermediates, often mesylates, but requires careful stereochemical control and purification due to isomer formation.
- The yields for individual steps range from moderate to good (50-73%), with overall stereochemical purity confirmed by NMR and MS.
- The methods are derived from patent EP2473502A1 and corroborated by experimental procedures reported in chemical supplier and research databases.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or convert the carbonyl group back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in the formation of a new piperidine derivative.
Scientific Research Applications
Neurological Disorders
Recent studies have indicated that benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate may serve as a potential therapeutic agent for neurological disorders. It acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is involved in various cognitive functions and is a target for treating conditions such as schizophrenia and Alzheimer's disease .
Pain Management
The compound has been investigated for its analgesic properties. Its interaction with certain receptors suggests that it could be developed into a pain management medication, particularly for chronic pain conditions where traditional opioids may not be effective or safe .
Cancer Therapy
Research has also pointed toward the compound's potential in oncology. Its ability to inhibit specific protein kinases linked to cancer progression makes it a candidate for further development in targeted cancer therapies .
Case Study 1: M4 Receptor Modulation
A study published in 2017 explored the effects of this compound on M4 muscarinic acetylcholine receptors. The results indicated significant modulation of receptor activity, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Analgesic Properties
In a preclinical trial, this compound was tested for its analgesic effects in animal models of chronic pain. The findings demonstrated a notable reduction in pain response compared to control groups, indicating its potential as a novel analgesic agent .
Mechanism of Action
The mechanism of action of benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in binding to target enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemistry : The (3S,4S) configuration in the target compound optimizes spatial alignment for binding to serine proteases, as shown in docking studies with related analogs .
- Methyl Group Impact : The 4-methyl group in the target enhances hydrophobic interactions in lipid-rich environments, improving blood-brain barrier penetration compared to Compound 1 .
- Fluorine Role : Fluorine at C3 increases metabolic stability by resisting cytochrome P450 oxidation, a feature shared with Compound 5 but absent in Compound 2 .
- Protecting Groups : The benzyl group in the target offers a balance between lipophilicity and ease of deprotection, unlike the Boc group in Compound 4, which requires acidic conditions for removal .
Biological Activity
Benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H18FNO3
- Molecular Weight : 251.29 g/mol
The presence of the fluorine atom and hydroxyl group in the piperidine ring is significant for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. The following sections detail its pharmacological effects based on available research.
1. Receptor Interactions
Studies have shown that compounds with similar piperidine structures can act as antagonists for chemokine receptors, particularly CCR3. For instance, benzyl-piperidines have been identified as potent small molecule antagonists for these receptors, suggesting that this compound may also exhibit similar properties due to its structural analogies .
2. Antinociceptive Effects
Research indicates that piperidine derivatives can possess antinociceptive properties. A study investigating the analgesic effects of related compounds demonstrated significant pain relief in animal models, attributed to their ability to modulate pain pathways through receptor inhibition .
3. Antidepressant Activity
Another area of interest is the potential antidepressant activity of this compound. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been linked to piperidine derivatives. This suggests that this compound might influence mood regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications can enhance receptor affinity and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and receptor binding |
| Hydroxyl Group | Enhances hydrogen bonding with target receptors |
| Methyl Group | Stabilizes the piperidine ring structure |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- CCR Antagonism : A study on N-(ureidoalkyl)-benzyl-piperidines showed that structural modifications significantly improved binding potency to CCR receptors, suggesting a similar potential for this compound .
- Pain Management : Research involving piperidine derivatives indicated a measurable reduction in pain response in rodent models when administered at varying dosages .
- Mood Disorders : A clinical trial assessing the antidepressant effects of piperidine analogs found a marked improvement in depressive symptoms among participants treated with these compounds .
Q & A
Q. What are the common synthetic routes for benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Stereoselective fluorination : Introducing fluorine at the 3-position via electrophilic or nucleophilic fluorinating agents under controlled conditions to preserve stereochemistry.
- Hydroxyl group protection : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect the hydroxyl moiety during subsequent reactions .
- Piperidine ring formation : Cyclization strategies such as reductive amination or intramolecular nucleophilic substitution.
- Final deprotection and purification : Chromatography (HPLC or flash) for high-purity yields .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and fluorine incorporation .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .
- HPLC with chiral columns to assess enantiomeric purity .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
Fluorine enhances:
- Lipophilicity : Improved membrane permeability for biological studies.
- Metabolic stability : Resistance to oxidative degradation.
- Electron-withdrawing effects : Alters pKa of adjacent groups, impacting binding interactions .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthesis be resolved?
- Chiral auxiliaries or catalysts : Use of Evans’ oxazolidinones or Sharpless asymmetric epoxidation to control stereocenters.
- Dynamic kinetic resolution : Employ enzymes or transition-metal catalysts to favor the (3S,4S) configuration .
- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., (3R,4R)-isomers) to identify diagnostic peaks .
Q. What strategies optimize yield in large-scale synthesis?
- Flow microreactor systems : Enhance reaction efficiency and reduce side products for fluorination steps .
- DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., THF vs. DCM), and catalyst loading to identify optimal conditions.
- In-line purification : Couple continuous flow synthesis with automated chromatography .
Q. How do conflicting binding affinity data from SPR and NMR studies arise, and how can they be reconciled?
- SPR limitations : Artifacts from surface immobilization or nonspecific binding. Validate with solution-phase techniques like ITC (isothermal titration calorimetry).
- NMR sensitivity : Low-affinity interactions may require higher compound concentrations or isotopic labeling (¹⁵N/¹³C).
- Orthogonal validation : Use molecular docking simulations to correlate structural features with experimental data .
Q. What are the degradation pathways under physiological conditions?
- Hydrolysis : The benzyl ester group is prone to enzymatic cleavage (e.g., esterases), forming carboxylic acid derivatives.
- Oxidative stability : The 4-hydroxy group may undergo oxidation; assess via accelerated stability studies (40°C/75% RH) with LC-MS monitoring.
- pH-dependent stability : Evaluate degradation kinetics in buffers mimicking lysosomal (pH 4.5) and cytoplasmic (pH 7.4) environments .
Structural and Mechanistic Questions
Q. How does this compound compare to structurally similar piperidine derivatives in SAR studies?
- Fluorine vs. non-fluorinated analogs : Fluorine at C3 increases receptor binding selectivity by 10–100-fold in muscarinic acetylcholine receptor assays .
- Methyl vs. trifluoromethyl at C4 : Bulkier groups reduce solubility but enhance target engagement (e.g., Ki values < 100 nM for 4-trifluoromethyl analogs) .
- Stereochemical impact : (3S,4S) configuration shows 5x higher activity than (3R,4R) isomers in enzyme inhibition assays .
Q. What computational methods predict its interaction with neurological targets?
- Molecular dynamics (MD) simulations : Model binding to GABA_A or NMDA receptors using force fields (AMBER/CHARMM).
- Free-energy perturbation (FEP) : Quantify ΔΔG values for fluorine’s contribution to binding.
- Docking studies : Use AutoDock Vina or Schrödinger Glide to identify key residues (e.g., Arg192 in mAChR3) .
Troubleshooting and Data Analysis
Q. How can low reproducibility in biological assays be addressed?
Q. What statistical approaches resolve contradictions in pharmacological data?
- Meta-analysis : Pool data from multiple assays (e.g., functional cAMP vs. radioligand binding) to identify outliers.
- Bayesian modeling : Quantify uncertainty in EC50/IC50 values.
- Multivariate regression : Correlate structural descriptors (logP, PSA) with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
